OPC-21268

Vue d'ensemble

Description

OPC-21268 est un antagoniste non peptidique du récepteur de la vasopressine V1. Il est connu pour sa capacité à inhiber l'action de la vasopressine, une hormone qui joue un rôle crucial dans la régulation de l'équilibre hydrique et de la tension artérielle. This compound a été étudié pour ses applications thérapeutiques potentielles dans des affections telles que l'hypertension artérielle, l'insuffisance cardiaque et l'œdème cérébral .

Applications De Recherche Scientifique

OPC-21268 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the structure-activity relationships of vasopressin receptor antagonists.

Biology: this compound is used to investigate the role of vasopressin in various physiological processes, such as water balance and blood pressure regulation.

Medicine: The compound has potential therapeutic applications in treating conditions like hypertension, heart failure, and brain edema. .

Industry: This compound is used in the development of new pharmaceuticals targeting vasopressin receptors

Mécanisme D'action

Target of Action

The primary target of OPC-21268 is the vasopressin V1 receptor . This receptor is involved in vasoconstriction and water homeostasis . This compound displays greater affinity for the rat V1 receptor than the human V1 receptor .

Mode of Action

This compound acts by antagonizing the vasopressin V1 receptor . It competitively and specifically antagonizes pressor responses to arginine vasopressin (AVP) in vivo . It decreases vasoconstrictor responses to arginine vasopressin at certain doses and augments vasodilator responses at other doses .

Biochemical Pathways

In vascular smooth muscle cells, arginine vasopressin acting through the V1 receptor increases intracellular Ca2+, leading to vasoconstriction . This compound blocks vasopressin binding and postreceptor signaling in these cells . It inhibits Ca2+ efflux or increases in intracellular free Ca2+ .

Pharmacokinetics

The pharmacokinetics of this compound have been investigated in humans . It is orally active , which means it can be administered orally and is absorbed into the body to exert its effects.

Result of Action

The administration of this compound results in the attenuation of vasoconstrictor responses and the potentiation of vasodilator responses to arginine vasopressin . This suggests that this compound may be useful therapeutically to antagonize the vasoconstriction caused by arginine vasopressin in some pathological states .

Action Environment

The action of this compound can be influenced by environmental factors such as dietary sodium intake . .

Analyse Biochimique

Biochemical Properties

OPC-21268 plays a significant role in biochemical reactions, particularly as a vasopressin V1 receptor antagonist . It interacts with the vasopressin V1 receptor, displaying a high affinity for this receptor . The interaction between this compound and the vasopressin V1 receptor is characterized by competitive antagonism .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the vasopressin V1 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been observed to decrease vasoconstrictor responses to arginine vasopressin .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the vasopressin V1 receptor . By acting as a competitive antagonist, this compound prevents vasopressin from binding to the V1 receptor, thereby inhibiting its effects . This can lead to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For example, it has been reported that the vasoconstriction induced by exogenous AVP can be inhibited by this compound in a dose- and time-dependent manner . The effect of this compound lasts for more than 8 hours at certain dosages .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in spontaneously hypertensive rats, this compound has been shown to produce hypotensive effects . At higher doses, this compound has been reported to significantly reduce brain water content in both hemispheres .

Transport and Distribution

Given its role as a vasopressin V1 receptor antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .

Subcellular Localization

Given its role as a vasopressin V1 receptor antagonist, it is likely that it localizes to areas of the cell where the vasopressin V1 receptor is present .

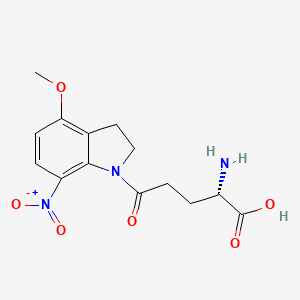

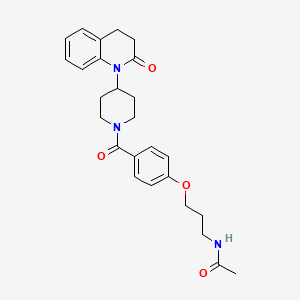

Méthodes De Préparation

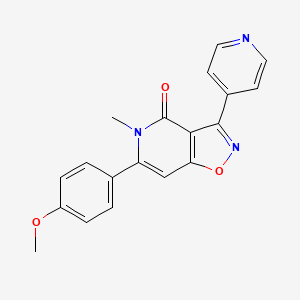

La synthèse d'OPC-21268 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau quinolinone : Elle implique la cyclisation de précurseurs appropriés pour former la structure quinolinone.

Fixation du cycle pipéridine : Le cycle pipéridine est introduit par une série de réactions, notamment une substitution nucléophile et une réduction.

Introduction du groupe acétamide : La dernière étape implique l'acylation de l'intermédiaire avec de l'anhydride acétique pour former le groupe acétamide.

Les méthodes de production industrielle d'this compound sont conçues pour optimiser le rendement et la pureté tout en minimisant l'utilisation de réactifs et de conditions dangereux. Ces méthodes impliquent souvent l'utilisation de la chromatographie liquide haute performance (CLHP) pour la purification et la caractérisation .

Analyse Des Réactions Chimiques

OPC-21268 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la molécule.

Substitution : This compound peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pipéridine

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles tels que les amines et les thiols. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme un composé outil pour étudier les relations structure-activité des antagonistes des récepteurs de la vasopressine.

Biologie : this compound est utilisé pour étudier le rôle de la vasopressine dans divers processus physiologiques, tels que l'équilibre hydrique et la régulation de la tension artérielle.

Médecine : Le composé a des applications thérapeutiques potentielles dans le traitement d'affections telles que l'hypertension artérielle, l'insuffisance cardiaque et l'œdème cérébral. .

Industrie : This compound est utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs de la vasopressine

Mécanisme d'action

This compound exerce ses effets en se liant de manière compétitive au récepteur de la vasopressine V1, bloquant ainsi l'action de la vasopressine. Cette inhibition empêche la vasopressine d'exercer ses effets vasoconstricteurs, ce qui entraîne une réduction de la tension artérielle et de la rétention d'eau. Les cibles moléculaires d'this compound comprennent les récepteurs de la vasopressine V1 situés dans les cellules musculaires lisses vasculaires et le système nerveux central .

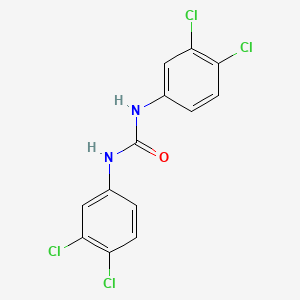

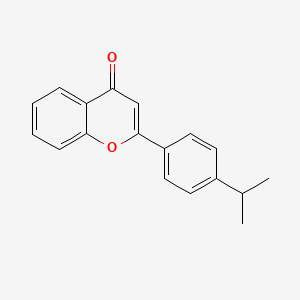

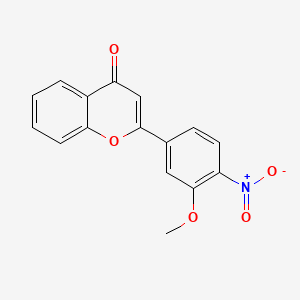

Comparaison Avec Des Composés Similaires

OPC-21268 est unique parmi les antagonistes des récepteurs de la vasopressine en raison de sa structure non peptidique, qui permet une biodisponibilité orale. Des composés similaires comprennent :

SR-49059 : Un autre antagoniste non peptidique du récepteur de la vasopressine V1 avec des applications thérapeutiques similaires.

Conivaptan : Un antagoniste dual des récepteurs de la vasopressine V1 et V2 utilisé dans le traitement de l'hyponatrémie.

Tolvaptan : Un antagoniste sélectif du récepteur de la vasopressine V2 utilisé pour traiter des affections telles que la polykystose rénale autosomique dominante

This compound se distingue par sa spécificité pour le récepteur de la vasopressine V1 et son efficacité pour réduire l'œdème cérébral vasogène .

Propriétés

IUPAC Name |

N-[3-[4-[4-(2-oxo-3,4-dihydroquinolin-1-yl)piperidine-1-carbonyl]phenoxy]propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O4/c1-19(30)27-15-4-18-33-23-10-7-21(8-11-23)26(32)28-16-13-22(14-17-28)29-24-6-3-2-5-20(24)9-12-25(29)31/h2-3,5-8,10-11,22H,4,9,12-18H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNUCNRMDYJBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CCC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927295 | |

| Record name | N-(3-{4-[4-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carbonyl]phenoxy}propyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131631-89-5 | |

| Record name | N-[3-[4-[[4-(3,4-Dihydro-2-oxo-1(2H)-quinolinyl)-1-piperidinyl]carbonyl]phenoxy]propyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131631-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | OPC 21268 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131631895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-{4-[4-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carbonyl]phenoxy}propyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OPC-21268 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B1677358.png)

![5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B1677362.png)